molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Cat. No. B068551
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-OJHPOGNJSA-N
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Description

Synthesis Analysis

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin and its derivatives has been explored through various chemical pathways. One method involves the functionalization of β-cyclodextrin to introduce amino groups, facilitating the study of its coordination properties with metals like copper(II) (Bonomo et al., 2002).

Molecular Structure Analysis

Characterization and structural determination of 3A-Amino-3A-deoxy-(2AS, 3AS)-cyclodextrins have been conducted using NMR spectroscopy. This analysis has provided insights into the conformational features of these molecules, including their proton and carbon NMR resonances, and detailed information on their complexation behavior (Takahashi et al., 2012).

Chemical Reactions and Properties

Functionalized cyclodextrins like 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin exhibit specific chemical reactions due to their unique structural configurations. These include their ability to form stable complexes with protons and metal ions, as evidenced by potentiometry and calorimetry studies, highlighting their potential in coordination chemistry (Maccarrone et al., 2002).

Physical Properties Analysis

The physical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, such as solubility and stability, are crucial for its applications. Studies have shown that modifications like the introduction of amino groups can significantly enhance these properties, making the cyclodextrin derivatives more applicable in various fields, including electrochemical sensing and drug delivery (Tang & Ng, 2008).

Chemical Properties Analysis

The chemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, particularly its reactivity and ability to form complexes, are defined by its functional groups. The amino groups contribute to its complexation capabilities, allowing for the formation of inclusion complexes with various molecules. This property is essential for its application in chiral separation and molecular recognition (Giuffrida et al., 2009).

Scientific Research Applications

Cyclodextrin Characteristics and Production

Cyclodextrins, including γ-cyclodextrin, are cyclic α-1,4-glucans derived from starch or starch derivatives through the action of cyclodextrin glycosyltransferase (CGTase). γ-Cyclodextrin stands out due to its larger internal cavity, higher water solubility, and enhanced bioavailability compared to α- and β-cyclodextrins. These features expand its applications across various industries, notably in food and pharmaceuticals. Recent advancements in economical production processes for γ-cyclodextrin leverage improved γ-CGTases and appropriate complexing agents (Li et al., 2007).

Broad Applications of Cyclodextrins

Cyclodextrins and their synthetic derivatives are celebrated for their ability to form host–guest type inclusion complexes. This property finds utility in a myriad of fields such as pharmaceuticals, drug delivery systems, cosmetics, and food and nutrition, demonstrating their versatility and commercial interest. These applications often exploit the modification of physical and chemical properties of molecules upon complexation (Sharma & Baldi, 2016).

Cyclodextrins in Drug Delivery

The inclusion complex formation capability of cyclodextrins has significantly impacted drug delivery technologies. Cyclodextrins are utilized to improve the solubility, bioavailability, safety, and stability of drugs, serving as excipients in drug formulations. They are integral in designing novel delivery systems like liposomes, microspheres, and nanoparticles. Understanding factors influencing inclusion complex formation is vital for handling these materials effectively (Challa et al., 2005).

Safety and Regulatory Status of Cyclodextrins

Gamma-cyclodextrin's safety for food use is supported by extensive studies, including genotoxicity tests, subchronic toxicity studies, and a 1-year oral toxicity study in rats. These investigations confirm its non-toxicological effects and rapid digestion by amylase, aligning its metabolism with that of starch. Gamma-cyclodextrin is recognized as generally safe (GRAS) for its intended uses in food, underscoring its utility as a carrier for flavors, vitamins, and other ingredients without affecting the bioavailability of fat-soluble vitamins (Munro et al., 2004).

Future Directions

Future research could focus on further exploring the potential applications of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin in sensor technology, given its demonstrated utility in the detection of PCBs .

properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-OJHPOGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468152
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

CAS RN

189307-64-0
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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